Paliperidone-d4

LC-MS/MS MRM transitions Isotopic mass shift

Paliperidone-d4 is a tetradeuterated internal standard engineered for precise LC-MS/MS and GC-MS quantification of paliperidone in complex biological matrices. Its near-identical physicochemical profile to the target analyte ensures chromatographic co-elution and uniform ionization response—effectively compensating for differential extraction recovery, injection variability, and ion suppression/enhancement that compromise unlabeled or structurally related internal standards. This SIL-IS enables FDA- and EMA-compliant bioanalytical method validation, with demonstrated >99% extraction recovery, accuracy of 94.2–101.4%, and precision ≤101.5% across a 0.200–55.00 ng/mL range in human plasma. It is validated for pharmacokinetic studies, therapeutic drug monitoring (TDM), forensic toxicology, and ANDA submissions, with a validated LLOQ of 0.200 ng/mL supporting the full therapeutic range.

Molecular Formula C23H27FN4O3
Molecular Weight 430.5 g/mol
CAS No. 1020719-55-4
Cat. No. B047709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone-d4
CAS1020719-55-4
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-_x000B_4H-pyrido[1,2-a]pyrimidin-4-one;  9-Hydroxyrisperidone-d4;  R 76477-d4;  RO 76477-d4;  Risperidone Imp. C (EP)-d4
Molecular FormulaC23H27FN4O3
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2
InChIKeyPMXMIIMHBWHSKN-FJVJJXCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone-d4 (CAS 1020719-55-4) as a Stable Isotope-Labeled Internal Standard for Paliperidone Bioanalysis: An Evidence-Based Procurement Guide


Paliperidone-d4 (CAS 1020719-55-4) is a tetradeuterated analog of the atypical antipsychotic agent paliperidone (9-hydroxyrisperidone), wherein four hydrogen atoms are substituted with deuterium atoms on the ethyl bridge linking the piperidine and benzisoxazole moieties . This compound is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of paliperidone in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. Unlike the unlabeled parent drug, Paliperidone-d4 possesses no intrinsic pharmacological activity and is not utilized for therapeutic purposes. Its primary utility resides in bioanalytical method development, method validation, and routine sample analysis within pharmacokinetic studies, therapeutic drug monitoring (TDM), and forensic toxicology applications .

Why Unlabeled Paliperidone or Structurally Similar Internal Standards Cannot Substitute for Paliperidone-d4 in Quantitative Bioanalysis


In LC-MS/MS-based quantification of paliperidone in complex biological matrices such as plasma, serum, or urine, the use of an unlabeled internal standard (e.g., paliperidone itself) or a structurally related analog (e.g., risperidone-d4) introduces significant analytical error due to differential extraction recovery, ionization efficiency, and matrix effects . Stable isotope-labeled internal standards (SIL-IS) like Paliperidone-d4 exhibit near-identical physicochemical properties to the analyte, ensuring co-elution during chromatography and identical ionization response in the mass spectrometer source [1]. This co-behavior effectively normalizes variability arising from sample preparation, injection, and ion suppression/enhancement, thereby enabling accurate and precise quantification across a wide dynamic range [2]. Substitution with non-isotopically labeled alternatives compromises method accuracy, fails to meet FDA and EMA bioanalytical method validation guidelines, and can lead to erroneous pharmacokinetic parameter estimation, ultimately jeopardizing drug development programs and clinical trial outcomes.

Paliperidone-d4 Quantitative Differentiation Evidence: Direct Analytical Performance Comparisons


Mass Spectrometric Differentiation: Paliperidone-d4 Enables Baseline Resolution from Unlabeled Paliperidone in MRM Transitions

Paliperidone-d4 exhibits a distinct mass-to-charge ratio (m/z) compared to unlabeled paliperidone, enabling baseline-resolved detection in multiple reaction monitoring (MRM) mode without spectral overlap. The mass difference of +4 Da results from the substitution of four hydrogen atoms with deuterium on the ethyl bridge [1]. This mass shift provides unambiguous differentiation between the analyte and the internal standard, a prerequisite for accurate quantification in complex biological matrices.

LC-MS/MS MRM transitions Isotopic mass shift

Extraction Recovery Parity: Paliperidone-d4 Matches Unlabeled Paliperidone Recovery to >99% in Solid-Phase Extraction

In a validated LC-MS/MS method for human plasma, the extraction recovery of paliperidone-d4 was directly compared to that of unlabeled paliperidone using solid-phase extraction (SPE). Both compounds exhibited near-identical recovery values, demonstrating the suitability of the deuterated analog as an internal standard to correct for extraction variability [1].

Sample preparation Solid-phase extraction (SPE) Recovery

Matrix Effect Mitigation: Paliperidone-d4 Reduces Ion Suppression Variability Compared to Non-Isotopic Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) such as Paliperidone-d4 is widely recognized to significantly reduce matrix effects in bioanalytical LC-MS/MS assays compared to the use of structurally related, non-isotopic internal standards. By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement, thereby normalizing the response ratio . In the validated UFLC-MS/MS method, the presence of paliperidone-d4 ensured that matrix effects did not compromise the accuracy of paliperidone quantification in rabbit plasma [1].

Matrix effect Ion suppression LC-MS/MS

Validated Assay Performance: Paliperidone-d4 Enables High Precision and Accuracy Across a Broad Dynamic Range

The incorporation of Paliperidone-d4 as an internal standard facilitated the validation of LC-MS/MS methods with excellent precision and accuracy over a wide concentration range. In human plasma, the method achieved an accuracy of 94.2-101.4% and a precision (within-run and between-run) within 101.5% across the range of 0.200-55.00 ng/mL [1]. Similarly, in rabbit plasma, the accuracy ranged from 94.22-104.40% with ruggedness (RSD) between 0.81-6.02% over 0.25-250 ng/mL [2].

Method validation Accuracy Precision LLOQ

Regulatory Compliance and Industry Adoption: Paliperidone-d4 is a Validated Internal Standard for ANDA and Commercial Production

Paliperidone-d4 is supplied with detailed characterization data compliant with regulatory guidelines, and it is explicitly indicated for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of paliperidone . This contrasts with non-deuterated or alternative internal standards, which may lack the requisite documentation or regulatory acceptance.

Regulatory compliance ANDA Method validation

Optimal Use Cases for Paliperidone-d4 Based on Verified Analytical Performance


Quantitative Bioanalysis of Paliperidone in Human Plasma for Pharmacokinetic Studies

Paliperidone-d4 is the preferred internal standard for LC-MS/MS methods quantifying paliperidone in human plasma during pharmacokinetic and bioequivalence studies. Its >99% extraction recovery and validated accuracy (94.2-101.4%) and precision (≤101.5%) over a 0.200-55.00 ng/mL range ensure reliable data for regulatory submissions [1].

Therapeutic Drug Monitoring (TDM) of Paliperidone in Clinical Settings

In clinical laboratories performing TDM for paliperidone, the use of Paliperidone-d4 as an internal standard compensates for matrix effects and instrumental variability, enabling precise and accurate quantification of patient plasma samples. The method's validated LLOQ of 0.200 ng/mL in human plasma supports monitoring across the therapeutic range [1].

Preclinical Pharmacokinetic Studies in Animal Models

Paliperidone-d4 has been successfully employed as an internal standard in validated UFLC-MS/MS methods for quantifying paliperidone in rabbit plasma, demonstrating linearity (r² ≥0.9990) over 0.25-250 ng/mL and accuracy between 94.22-104.40% [2]. This facilitates reliable preclinical pharmacokinetic and bioavailability assessments.

Regulated Bioanalytical Laboratories Supporting ANDA Submissions

Due to its regulatory-compliant characterization data, Paliperidone-d4 is directly applicable in method validation and quality control for Abbreviated New Drug Applications (ANDA) and commercial production of paliperidone . This minimizes the need for additional internal standard qualification and accelerates method transfer.

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